molecular formula C8H9NO4S B1295666 4-[(Methylsulfonyl)amino]benzoic acid CAS No. 7151-76-0

4-[(Methylsulfonyl)amino]benzoic acid

Cat. No.: B1295666
CAS No.: 7151-76-0
M. Wt: 215.23 g/mol
InChI Key: SROHFTOYGFCJAF-UHFFFAOYSA-N
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Safety and Hazards

This compound may cause skin irritation and serious eye damage . It may also cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

The mechanism of action of 4-[(METHYLSULFONYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. For instance, it has been shown to inhibit beta-lactamase, an enzyme produced by certain bacteria that confers resistance to beta-lactam antibiotics . By inhibiting this enzyme, the compound can enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains .

Similar Compounds:

  • This compound
  • 2-Amino-4-(methylsulfonyl)benzoic acid
  • 4-(Methylamino)benzoic acid

Comparison: this compound is unique due to its specific sulfonylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specific inhibitory activity against beta-lactamase .

Biochemical Analysis

Biochemical Properties

4-[(Methylsulfonyl)amino]benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with beta-lactamase, an enzyme produced by Escherichia coli (strain K12). This interaction is crucial as beta-lactamase is responsible for antibiotic resistance in bacteria . The compound’s interaction with beta-lactamase involves binding to the enzyme’s active site, inhibiting its activity and thereby preventing the breakdown of beta-lactam antibiotics.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound inhibits the activity of beta-lactamase by binding to its active site, preventing the enzyme from catalyzing the hydrolysis of beta-lactam antibiotics . This inhibition is crucial for maintaining the efficacy of beta-lactam antibiotics against resistant bacterial strains. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(METHYLSULFONYL)AMINO]BENZOIC ACID typically involves the reaction of 4-aminobenzoic acid with methylsulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzoic acid attacks the sulfonyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-[(METHYLSULFONYL)AMINO]BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(METHYLSULFONYL)AMINO]BENZOIC ACID has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Properties

IUPAC Name

4-(methanesulfonamido)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-14(12,13)9-7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROHFTOYGFCJAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290674
Record name 4-(Methylsulfonamido)benzoic acid
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Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7151-76-0
Record name 4-(Methylsulfonamido)benzoic acid
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Record name 7151-76-0
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Record name 4-(Methylsulfonamido)benzoic acid
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Record name 4-methanesulfonamidobenzoic acid
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Record name 4-(METHYLSULFONAMIDO)BENZOIC ACID
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Synthesis routes and methods I

Procedure details

Ethyl 4-amino-benzoate (5 g, 30 mmol, 1.0 equiv) was mixed in 50 mL of CH2Cl2 with Et3N (6.1 g, 60 mmol, 2.0 equiv). The solution was cooled to 0° C. and methanesulfonyl chloride (3.8 g, 33 mmol. 1.1 equiv) was added as a solution in 15 mL of CH2Cl2 dropwise over a 15 min period. The reaction was stirred for 4 h at which time it was diluted with 50 mL of water. Layers were separated and the organic layer was washed with 50 mL of saturated sodium bicarbonate solution and concentrated. The resulting ester was dissolved in 50 mL of MeOH and treated with 50 mL of 5 N NaOH for 4 h. The reaction solution was extracted with Et2O and the aqueous layer was acidified to give a white precipitate that was collected by filtration. The solid was dried and used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
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Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 215.2 g (2.72 mole) of pyridine in 1250 ml of dichloromethane is added 238 g (1.44 mole) of ethyl 4-aminobenzoate. After cooling to 0° C., a solution of 177.6 g (1.55 mole) of methanesulfonyl chloride in 250 ml of dichloromethane is added with stirring. Upon completion of the addition, the ice bath is removed and the reaction is stirred for one hour at room temperature.
Quantity
215.2 g
Type
reactant
Reaction Step One
Quantity
238 g
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
solvent
Reaction Step One
Quantity
177.6 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-Aminobenzoic acid is reacted with methanesulfonyl chloride (Compound 19) to give N-(4-carboxyphenyl)methanesulfonamide. 2-Triethylsilyl-4-furaldehyde (Compound 18) is reacted with N-(4-carboxyphenyl)methanesulfonamide and lithium diisopropylamide. The resulting 4-[1-hydroxy-2-N-(4-carboxyphenyl)sulfonamido]-ethyl-2-triethylsilylfuran is esterified with dodecanoyl chloride in the presence of triethylamine. Oxidizing this ester with singlet oxygen, under conditions as in Example 1, gives the title furanone.
Quantity
0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

A mixture of ethyl 4-[(methylsulfonyl)amino]benzoate (Lumma, W. C. et al. J. Med. Chem. 1987, 30, 758-763) (2.43 g, 0.01 mol) in 1N sodium hydroxide (22 mL, 0.022 mol) was stirred at room temperature for 24 h and then at 48° C. for 24 h. The mixture was acidified with concentrated hydrochloric acid to give a white precipitate which was separated by filtration. The cake was washed with water, dried, and recrystallized with ethanol-water to give 1.4 g (65%) of the title compound as white flakes, mp 248° C.
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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